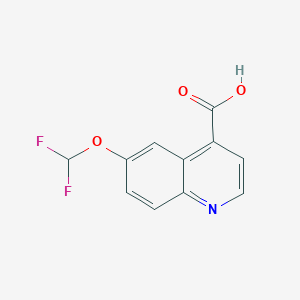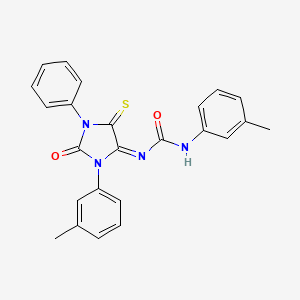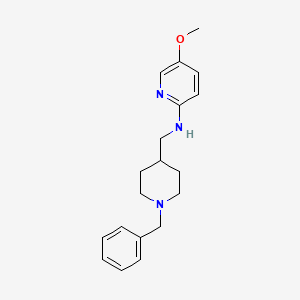![molecular formula C7H8F2N2O B12829964 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid or its derivatives as fluorine building blocks . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to carry out catalytic esterification, which ensures high reaction yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound focus on cost-effectiveness and environmental sustainability. For instance, the use of chlorine bleach liquor in the reaction process helps in achieving high yields while minimizing environmental pollution . Additionally, the avoidance of organic solvents in the reaction steps further reduces the solvent recovery cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets and pathways. For instance, in the case of fungicides, the compound acts as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle and leading to the death of pathogenic fungi . The difluoromethyl group enhances the binding affinity of the compound to its target, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors.
3,4-Disubstituted-3-(difluoromethyl)pyrazoles: These compounds are widely used in the design of pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
What sets 3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole apart from similar compounds is its unique tetrahydropyrano ring fused to the pyrazole core. This structural feature enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h7H,1-3H2,(H,10,11) |
InChI Key |
GKONZIOQNLCRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NN=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
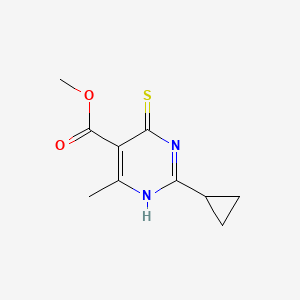

![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
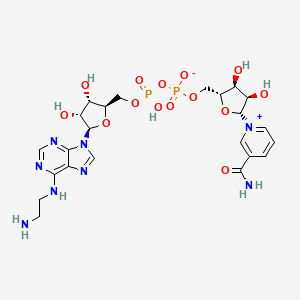
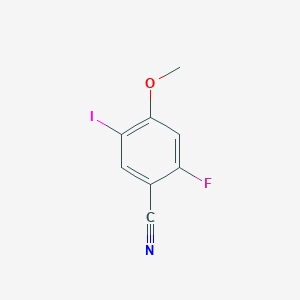
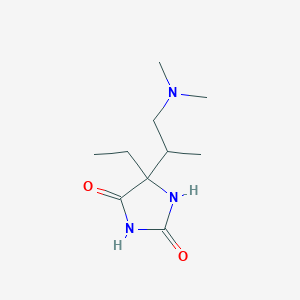
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
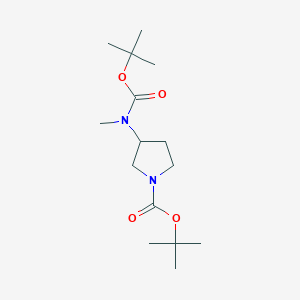
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)
